molecular formula C15H23NO2S B1678097 Pridopidin CAS No. 346688-38-8

Pridopidin

Katalognummer: B1678097
CAS-Nummer: 346688-38-8
Molekulargewicht: 281.4 g/mol
InChI-Schlüssel: YGKUEOZJFIXDGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pridopidine is an orally administered small molecule investigational drug. It is a selective and potent Sigma-1 Receptor agonist, currently being developed by Prilenia Therapeutics. Pridopidine is in late-stage clinical development for treating neurodegenerative diseases such as Huntington’s disease and amyotrophic lateral sclerosis .

Wissenschaftliche Forschungsanwendungen

Pridopidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Wird als Modellverbindung zur Untersuchung von Sigma-1-Rezeptor-Wechselwirkungen und Bindungsaffinitäten verwendet.

    Biologie: Untersucht auf seine neuroprotektiven Wirkungen in verschiedenen Zell- und Tiermodellen.

    Medizin: Befindet sich in klinischen Studien zur Behandlung der Huntington-Krankheit und der amyotrophen Lateralsklerose. Es hat sich als vielversprechend erwiesen, die motorische Funktion zu verbessern und das Fortschreiten der Krankheit zu verlangsamen.

    Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika zur Behandlung neurodegenerativer Erkrankungen .

5. Wirkmechanismus

This compound wirkt, indem es an den Sigma-1-Rezeptor bindet und ihn aktiviert, der sich an der Mitochondrien-assoziierten Membran des endoplasmatischen Retikulums befindet. Der Sigma-1-Rezeptor reguliert wichtige zelluläre Prozesse, die für die neuronale Gesundheit und das Überleben von entscheidender Bedeutung sind. Die Aktivierung des Sigma-1-Rezeptors durch this compound zeigt neuroprotektive Wirkungen, darunter die Verbesserung der Mitochondrienfunktion, die Reduktion des Stresses des endoplasmatischen Retikulums und die Wiederherstellung der synaptischen Plastizität .

Ähnliche Verbindungen:

    Dextromethorphan: Ein weiterer Sigma-1-Rezeptor-Agonist mit neuroprotektiven Eigenschaften.

    Fluvoxamin: Ein Antidepressivum, das ebenfalls auf den Sigma-1-Rezeptor wirkt.

    Donepezil: Wird bei Alzheimer-Krankheit eingesetzt und hat eine Sigma-1-Rezeptor-Agonistenaktivität.

Vergleich: this compound ist einzigartig in seiner hohen Selektivität und Potenz für den Sigma-1-Rezeptor. Im Gegensatz zu anderen Verbindungen hat this compound konsistente Behandlungsvorteile über mehrere unabhängige Messgrößen hinweg gezeigt, die für Patienten mit neurodegenerativen Erkrankungen wichtig sind. Seine robuste Besetzung des Sigma-1-Rezeptors mit minimaler Wechselwirkung mit anderen Rezeptoren unterscheidet ihn von ähnlichen Verbindungen .

Wirkmechanismus

Target of Action

Pridopidine, also known as PL-101, is a selective and potent Sigma-1 Receptor (S1R) agonist . The S1R is an intracellular protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) . It regulates key cellular processes crucial to neuronal health and survival . Initially, the primary target of pridopidine was postulated to be the dopamine D2/D3 receptors. In-vitro binding assays show that pridopidine has high affinity for the s1r and low affinity for other targets including the dopamine d2/d3 receptors .

Mode of Action

Pridopidine works by binding and activating the S1R . This activation demonstrates neuroprotective effects in numerous models of neurodegenerative diseases including Huntington’s disease (HD), amyotrophic lateral sclerosis (ALS), Glaucoma, Parkinson’s disease (PD), and Alzheimer’s disease (AD) . These beneficial effects are exclusively mediated by the S1R as either deletion of this gene, or selective inhibition of its function, completely abolish pridopidine’s beneficial effects .

Biochemical Pathways

Pridopidine’s activation of the S1R leads to a cascade of biochemical events that promote neuronal health. It exhibits a neuroprotective effect against mutant Huntingtin (mHTT)-induced cell death in mouse primary HD neurons and human HD iPSCs . It restores the impaired synaptic plasticity in HD neurons, enhances mitochondrial function, upregulates BDNF transport and secretion, reduces ER stress, and restores dendritic spine abnormalities in HD and AD models .

Pharmacokinetics

Pridopidine is an orally administrated small molecule . It has been shown to be a substrate for the P450 cytochrome 2D6 enzyme (CYP2D6) . At Day 1, total exposure in poor CYP2D6 metabolizers (PMs) was almost three times higher than those in extensive CYP2D6 metabolizers (EMs). At steady state, pms and ems had comparable exposure due to a reduction in pridopidine elimination in ems over time . These results support that pridopidine is a CYP2D6 auto-inhibitor .

Result of Action

Pridopidine’s action results in a range of molecular and cellular effects. It exhibits a neuroprotective effect against mHTT-induced cell death in mouse primary HD neurons and human HD iPSCs . It restores the impaired synaptic plasticity in HD neurons, enhances mitochondrial function, upregulates BDNF transport and secretion, reduces ER stress, and restores dendritic spine abnormalities in HD and AD models . In models of ALS, pridopidine protects neuron-muscle connectivity and restores muscle integrity and contractility .

Biochemische Analyse

Biochemical Properties

Pridopidine interacts with the Sigma-1 receptor (S1R), an intracellular protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) . The S1R regulates key cellular processes crucial to neuronal health and survival . Pridopidine’s activation of the S1R demonstrates neuroprotective effects in numerous models of neurodegenerative diseases .

Cellular Effects

Pridopidine exhibits a neuroprotective effect against mutant Huntingtin (mHTT)-induced cell death in mouse primary HD neurons and human HD iPSCs . It restores the impaired synaptic plasticity in HD neurons, enhances mitochondrial function, upregulates BDNF transport and secretion, reduces ER stress and restores dendritic spine abnormalities in HD and AD models .

Molecular Mechanism

Pridopidine works by binding and activating the Sigma-1 receptor (S1R) located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) . The S1R regulates key cellular processes crucial to neuronal health and survival . Selective activation of the S1R is a promising therapeutic target for treating neurodegenerative and neurodevelopmental disorders .

Temporal Effects in Laboratory Settings

In the PRIDE-HD Ph2 trial, pridopidine 45 mg bid showed a beneficial effect vs placebo on Total Functional Capacity (TFC) at Week 52 . In the PROOF-HD phase 3 trial, pridopidine 45 mg bid showed a beneficial effect vs placebo on TFC at Week 65 .

Dosage Effects in Animal Models

In HD animal models, pridopidine exerts neuroprotective effects and improves behavioral and motor functions . Pridopidine binds primarily to the Sigma-1 receptor, which mediates its neuroprotective properties .

Metabolic Pathways

Pridopidine shows highest affinity to the Sigma-1 receptor (S1R) and enhances neuroprotection via the S1R in preclinical studies . The S1R is a chaperone protein localized in mitochondria-associated endoplasmic reticulum (ER) membranes, a signaling platform that regulates Ca 2+ signaling, reactive oxygen species (ROS) and mitochondrial fission .

Transport and Distribution

Pridopidine is an orally administrated small molecule investigational drug . It is a selective and potent Sigma-1 Receptor (S1R) agonist . It is currently in late-stage clinical development for Huntington’s disease (HD) and amyotrophic lateral sclerosis (ALS) .

Subcellular Localization

Pridopidine prevents the disruption of mitochondria-ER contact sites and improves the co-localization of inositol 1,4,5-trisphosphate receptor (IP3R) and its chaperone S1R with mitochondria in YAC128 neurons . This leads to increased mitochondrial activity, elongation, and motility .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pridopidine involves multiple steps, starting with the preparation of the core piperidine structure. The key steps include:

    Formation of Piperidine Core: The piperidine core is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Substitution Reactions: The core structure undergoes substitution reactions to introduce the propyl and methylsulfonyl groups.

    Final Assembly: The final product is obtained through purification and crystallization processes.

Industrial Production Methods: Industrial production of pridopidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Types of Reactions:

    Oxidation: Pridopidine can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it back to the corresponding sulfide.

    Substitution: The aromatic ring in pridopidine can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

    Dextromethorphan: Another Sigma-1 Receptor agonist with neuroprotective properties.

    Fluvoxamine: An antidepressant that also acts on the Sigma-1 Receptor.

    Donepezil: Used in Alzheimer’s disease, has Sigma-1 Receptor agonist activity.

Comparison: Pridopidine is unique in its high selectivity and potency for the Sigma-1 Receptor. Unlike other compounds, pridopidine has shown consistent treatment benefits across multiple independent measures important to patients with neurodegenerative diseases. Its robust occupancy of the Sigma-1 Receptor with minimal interaction with other receptors sets it apart from similar compounds .

Eigenschaften

IUPAC Name

4-(3-methylsulfonylphenyl)-1-propylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-3-9-16-10-7-13(8-11-16)14-5-4-6-15(12-14)19(2,17)18/h4-6,12-13H,3,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKUEOZJFIXDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)C2=CC(=CC=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188225
Record name Pridopidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

ACR16 belongs to a novel class of drugs, characterised as dopaminergic stabilisers, CNS active compounds that can both enhance and counteract dopaminergic effects in the brain depending on the initial level of dopaminergic activity. ARC16 works to "smooth" the many functions of this neurotransmitter chemical in striatum and other areas of the brain. Thus they have the ability to stabilize behavioural and motor disturbances caused by neurological and psychiatric disorders. They do this in pathological states without compromising normal thought processes or motor functions.
Record name ACR-16
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05371
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

346688-38-8
Record name Pridopidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346688-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pridopidine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0346688388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pridopidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11947
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pridopidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pridopidine free base
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRIDOPIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD4TW8S2VK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pridopidine
Reactant of Route 2
Reactant of Route 2
Pridopidine
Reactant of Route 3
Reactant of Route 3
Pridopidine
Reactant of Route 4
Reactant of Route 4
Pridopidine
Reactant of Route 5
Reactant of Route 5
Pridopidine
Reactant of Route 6
Reactant of Route 6
Pridopidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.